2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)propanamide

SYK inhibition Kinase assay Drug Discovery

2-Cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)propanamide, clinically known as TAK-659 or mivavotinib, is a potent, reversible, and orally bioavailable small-molecule dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3). As a next-generation SYK inhibitor, it is designed to overcome the limitations of first-generation agents by combining high kinase selectivity with a unique dual-target profile, positioning it as a differentiated chemical probe and therapeutic candidate for use in B-cell malignancies and acute myeloid leukemia (AML) research.

Molecular Formula C18H17FN2O3
Molecular Weight 328.343
CAS No. 1260986-01-3
Cat. No. B2380471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)propanamide
CAS1260986-01-3
Molecular FormulaC18H17FN2O3
Molecular Weight328.343
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CC(C#N)C(=O)NC2=CC=C(C=C2)F)OC
InChIInChI=1S/C18H17FN2O3/c1-23-16-8-3-12(17(10-16)24-2)9-13(11-20)18(22)21-15-6-4-14(19)5-7-15/h3-8,10,13H,9H2,1-2H3,(H,21,22)
InChIKeySXVSNCSQEIGBRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)propanamide (TAK-659) CAS 1260986-01-3: A Dual SYK/FLT3 Inhibitor for Hematological Malignancy Research


2-Cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)propanamide, clinically known as TAK-659 or mivavotinib, is a potent, reversible, and orally bioavailable small-molecule dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3). As a next-generation SYK inhibitor, it is designed to overcome the limitations of first-generation agents by combining high kinase selectivity with a unique dual-target profile, positioning it as a differentiated chemical probe and therapeutic candidate for use in B-cell malignancies and acute myeloid leukemia (AML) research [1]. Unlike its predecessors, its molecular design specifically spares ZAP-70, a critical T-cell kinase, making it a valuable tool for studies where selective B-cell pathway modulation is required .

Why 2-Cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)propanamide Cannot Be Replaced with Class-Level SYK Inhibitors


SYK inhibitors exhibit wide intra-class variability in kinase selectivity, off-target profiles, and species-dependent pharmacology, making generic substitution scientifically unsound. A direct side-by-side study in primary AML patient samples revealed significant differences in anti-proliferative potency and FLT3-mutation-dependent activity among five clinical SYK inhibitors [1]. The specific molecular structure of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)propanamide (TAK-659) confers potent FLT3-inhibitory activity (a property deliberately minimized in alternatives like entospletinib) and specific ZAP-70 sparing (a T-cell pathway preservation feature not guaranteed by all in-class agents), reinforcing the need for product-specific selection rather than class-based procurement [2].

TAK-659 vs. Clinical SYK Inhibitors: A Quantitative Evidence-Based Comparison for Scientific Selection


SYK Biochemical Potency: TAK-659 Demonstrates the Highest Intrinsic Activity Among Comparator Clinical SYK Inhibitors

In cell-free enzymatic assays, TAK-659 inhibits SYK with an IC50 of 3.2 nM, demonstrating superior potency compared to the SYK inhibitors fostamatinib (R406; IC50 41 nM), cerdulatinib (IC50 32 nM), entospletinib (IC50 7.7 nM), and RO9021 (IC50 5.6 nM) . This represents a 12.8-fold greater potency than fostamatinib, a 10-fold increase over cerdulatinib, and a 2.4-fold advantage over entospletinib . Such potency differences are critical when dose-limiting toxicities require the lowest possible efficacious concentration in research models.

SYK inhibition Kinase assay Drug Discovery

Dual SYK/FLT3 Inhibition: A Pharmacodynamic Signature Underscoring TAK-659's Use in FLT3-Driven Leukemia Models

TAK-659 is distinguished by its balanced dual-inhibition profile, exhibiting an IC50 of 4.6 nM against FLT3 [1]. This is in stark contrast to entospletinib, which demonstrates >1000-fold cellular selectivity for SYK over FLT3 and is therefore functionally inactive against FLT3-driven pathways . Similarly, RO9021 is a highly selective SYK inhibitor with negligible FLT3 potency. Fostamatinib's active metabolite R406 is 5-fold less potent against FLT3 (estimated IC50 ~205 nM) compared to SYK . This unique FLT3 activity of TAK-659 enables a single chemical probe to study the intersection of BCR (SYK) and RTK (FLT3) signaling in hematological malignancy research workflows.

FLT3 inhibition Acute Myeloid Leukemia Kinase selectivity

Kinase Selectivity: TAK-659 Demonstrates Broad, >50-Fold Selectivity Over 290 Off-Target Kinases

In a broad panel of 290 protein kinases, TAK-659 demonstrated >50-fold selectivity for its primary targets, SYK and FLT3 . More specifically, relevant immunological off-target kinases were assessed: the compound shows 42-fold selectivity over ZAP-70 (preserving T-cell function), 36-fold over JAK3, and 23-fold over VEGFR2 . While entospletinib also reports high cellular selectivity (13- to >1000-fold), its selectivity achievements are primarily measured against a narrower set of kinases (Jak2, ckit, Flt3, Ret, KDR) without explicit ZAP-70 sparing emphasized in product literature . Cerdulatinib, by design, is a dual JAK/SYK inhibitor with explicit potent inhibition of JAK1 (IC50=12 nM), JAK2 (IC50=6 nM), and JAK3 (IC50=8 nM), resulting in a fundamentally different selectivity profile unsuitable for experiments requiring isolated SYK/FLT3 signaling interrogation .

Kinase selectivity panel Off-target risk Chemical biology

Primary AML Cell Anti-Proliferative Efficacy: TAK-659 Potency is Superior to Fostamatinib and Tied to FLT3 Mutational Status

In a direct head-to-head study evaluating five SYK inhibitors in primary AML patient samples, TAK-659 at a concentration of 0.5 µM suppressed AML cell proliferation to a median of 19% of the untreated control, while fostamatinib required a 2-fold higher concentration (1 µM) to achieve a comparable 27% median proliferation level [1]. When stratified by FLT3 mutational status, TAK-659 exhibited significantly greater anti-proliferative activity in FLT3-mutated versus non-mutated patient samples (Mann-Whitney U test, p = 0.0132), a differential effect not observed with entospletinib, cerdulatinib, or RO9021, and which was only matched by fostamatinib (p = 0.0233) [1]. This provides direct patient-derived validation that TAK-659's dual SYK/FLT3 inhibition translates into a measurable therapeutic advantage in the most clinically relevant biomarker-defined subset of AML.

Acute Myeloid Leukemia Patient-derived cells FLT3 mutation

In Vivo Xenograft Efficacy: TAK-659 Induces Tumor Regression in FLT3-Dependent AML Models

In the FLT3-ITD-driven MV4-11 AML xenograft model, daily oral administration of 60 mg/kg TAK-659 resulted in objective tumor regression over 20 days . At a lower dose of 20 mg/kg given orally once daily for 14 days, TAK-659 reduced tumor volume by 75% and suppressed intratumoral phospho-FLT3 and phospho-STAT5 levels by 80% and 75%, respectively, confirming target engagement in vivo . Fostamatinib, while demonstrating activity in Eμ-TCL1 CLL models, has not been reported to induce regression in FLT3-dependent AML xenografts as a single agent, with published in vivo studies primarily focused on solid tumor and autoimmune models rather than FLT3-mutant leukemia regressions [1].

Xenograft model Tumor regression In vivo pharmacology

Low CYP-Mediated Drug Interaction Risk Profile of TAK-659: Implications for Combination Chemotherapy Research

While TAK-659 itself is primarily metabolized via CYP3A4, it demonstrates a relatively limited inherent CYP inhibition profile compared to the fostamatinib-R406 compound class. TAK-659 exhibits a CYP3A4 IC50 in the range of 20,000 nM (20 µM), indicating a low risk of inhibiting this key metabolic enzyme and causing drug-drug interactions [1]. Entospletinib's CYP profile similarly reports CYP3A4 IC50 values greater than 10 µM . In contrast, the active metabolite of fostamatinib, R406, is a known inhibitor of CYP3A4 and also inhibits the breast cancer resistance protein (BCRP) transporter, carrying explicit warnings for interactions with statins and other co-administered drugs in clinical use [2]. This distinction makes TAK-659 a superior probe for in vitro and in vivo combination therapy research where introducing an additional CYP3A4-inhibiting agent could confound pharmacokinetic interpretation of cytotoxic partner drugs.

Drug-drug interaction Cytochrome P450 Combination therapy

Optimal Research Application Scenarios for 2-Cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)propanamide (TAK-659)


FLT3-ITD Acute Myeloid Leukemia Translational Research

For academic or pharmaceutical scientists investigating high-risk AML subtypes characterized by FLT3 internal tandem duplication (ITD) mutations, TAK-659 is the preferred SYK inhibitor due to its validated dual SYK/FLT3 inhibition (IC50=4.6 nM against FLT3), its singular head-to-head demonstrated FLT3-mutation-dependent activity in primary patient cells (p=0.0132), and its proven single-agent tumor regression in FLT3-ITD MV4-11 xenograft models [1] . Entospletinib and RO9021, lacking FLT3 activity, would not be scientifically appropriate chemical probes for such projects.

Combination Chemotherapy Synergy Screening with Chemotherapeutic Agents

Investigators performing in vitro or in vivo synergy screens between SYK inhibitors and cytotoxic agents (e.g., doxorubicin, cytarabine, or paclitaxel) will find TAK-659 the most analytically robust inhibitor partner among SYK agents. Its low CYP3A4 inhibition potential (IC50 of 20 µM) minimizes the risk of pharmacokinetic interactions that could falsely appear as synergistic or antagonistic effects, a confounding issue observed with fostamatinib (R406) which is a recognized clinical CYP3A4 and BCRP inhibitor [2].

B-Cell Receptor Signaling Studies Requiring T-Cell Pathway Preservation

For research requiring selective interrogation of B-cell receptor (BCR) signaling via SYK inhibition without collateral suppression of T-cell receptor (TCR) signaling, TAK-659 is the most appropriate chemical tool. Its 42-fold selectivity for SYK over ZAP-70 ensures that critical T-cell functions remain intact during in vivo or ex vivo experiments, a differentiation from pan-kinase approaches and from compounds like cerdulatinib which co-inhibit JAK signaling pathways essential for T-cell biology .

Structure-Activity Relationship and Kinase Selectivity Probe Development

Medicinal chemistry teams designing next-generation SYK inhibitors will benefit from using TAK-659 as a reference compound due to its well-characterized selectivity profile (>50-fold selectivity over 290 kinases), the availability of its co-crystal structure with SYK, and its distinct specificity for the FLT3 kinase. This allows researchers to benchmark new analogs against a clinical-grade, highly selective dual inhibitor rather than against first-generation compounds like fostamatinib which exhibit a narrow SYK-focused profile and higher off-target rates against other kinases like Lyn [3].

Quote Request

Request a Quote for 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.